molecular formula C15H17N3S B3870896 1-[4-(Dimethylamino)phenyl]-3-phenylthiourea

1-[4-(Dimethylamino)phenyl]-3-phenylthiourea

Cat. No.: B3870896
M. Wt: 271.4 g/mol
InChI Key: HABOTJOLVOHPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Dimethylamino)phenyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a thiourea moiety

Preparation Methods

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-phenylthiourea typically involves the reaction of 4-(dimethylamino)aniline with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Synthetic Route:

  • Dissolve 4-(dimethylamino)aniline in ethanol.
  • Add phenyl isothiocyanate to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under vacuum to obtain pure this compound.

Industrial Production: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-[4-(Dimethylamino)phenyl]-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of amines or other reduced derivatives.

Substitution:

  • The compound can participate in substitution reactions, where the dimethylamino or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Major Products:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-3-phenylthiourea has several scientific research applications:

Chemistry:

  • It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for other thiourea derivatives.

Biology:

  • The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological systems.

Medicine:

  • Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections. Its mechanism of action and efficacy are subjects of ongoing studies.

Industry:

  • In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.

Molecular Targets:

  • The compound targets enzymes involved in cellular metabolism and signaling pathways. For example, it may inhibit the activity of enzymes such as monoamine oxidase, leading to altered neurotransmitter levels.

Pathways Involved:

  • The compound affects pathways related to cell proliferation, apoptosis, and oxidative stress. By modulating these pathways, it exerts its therapeutic effects in various biological systems.

Comparison with Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one
  • 4-(Dimethylamino)phenyl isothiocyanate
  • 1-(4-Dimethylaminophenyl)-2-phenylthiourea

Uniqueness:

  • Compared to similar compounds, 1-[4-(Dimethylamino)phenyl]-3-phenylthiourea exhibits distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-18(2)14-10-8-13(9-11-14)17-15(19)16-12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABOTJOLVOHPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea
Reactant of Route 2
Reactant of Route 2
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea
Reactant of Route 4
Reactant of Route 4
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea
Reactant of Route 5
Reactant of Route 5
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea
Reactant of Route 6
Reactant of Route 6
1-[4-(Dimethylamino)phenyl]-3-phenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.